(3E)-1-(4-tert-butylphenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
(3E)-1-(4-TERT-BUTYLPHENYL)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a pyrrolidone ring, a furan ring, and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(4-TERT-BUTYLPHENYL)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-tert-butylbenzaldehyde with 2,5-dichlorofuran-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenylhydrazine and acetic acid under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-(4-TERT-BUTYLPHENYL)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine in carbon tetrachloride (CCl4) or chlorine gas.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3E)-1-(4-TERT-BUTYLPHENYL)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3E)-1-(4-TERT-BUTYLPHENYL)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Ringer’s lactate solution: A mixture used for replacing fluids and electrolytes.
Uniqueness
(3E)-1-(4-TERT-BUTYLPHENYL)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is unique due to its complex structure, which combines multiple functional groups and aromatic rings
Properties
Molecular Formula |
C31H25Cl2NO2 |
---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
(3E)-1-(4-tert-butylphenyl)-3-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C31H25Cl2NO2/c1-31(2,3)22-9-12-24(13-10-22)34-28(20-7-5-4-6-8-20)18-21(30(34)35)17-25-14-16-29(36-25)26-19-23(32)11-15-27(26)33/h4-19H,1-3H3/b21-17+ |
InChI Key |
PIGLWFZIADAPBX-HEHNFIMWSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=C/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C2=O)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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